2-(Hydrazinylmethyl)-4-phenylthiazole 2-(Hydrazinylmethyl)-4-phenylthiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17394425
InChI: InChI=1S/C10H11N3S/c11-12-6-10-13-9(7-14-10)8-4-2-1-3-5-8/h1-5,7,12H,6,11H2
SMILES:
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol

2-(Hydrazinylmethyl)-4-phenylthiazole

CAS No.:

Cat. No.: VC17394425

Molecular Formula: C10H11N3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydrazinylmethyl)-4-phenylthiazole -

Specification

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
IUPAC Name (4-phenyl-1,3-thiazol-2-yl)methylhydrazine
Standard InChI InChI=1S/C10H11N3S/c11-12-6-10-13-9(7-14-10)8-4-2-1-3-5-8/h1-5,7,12H,6,11H2
Standard InChI Key YNZIWFWFCWFPJL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CSC(=N2)CNN

Introduction

Structural and Molecular Characteristics

Core Structure and Functional Groups

The compound features a five-membered thiazole ring (C₃H₃NS) with a sulfur atom at position 1 and a nitrogen atom at position 3. The hydrazinylmethyl group (-CH₂-NH-NH₂) at position 2 introduces a nucleophilic site capable of forming hydrogen bonds, while the phenyl group at position 4 enhances lipophilicity, facilitating membrane penetration . The molecular formula is C₁₀H₁₁N₃S, with a molecular weight of 205.28 g/mol.

Spectroscopic Data

While direct spectral data for 2-(Hydrazinylmethyl)-4-phenylthiazole is limited, analogous thiazole derivatives provide insights:

  • ¹H NMR: Hydrazine protons typically resonate at δ 2.5–4.0 ppm, while aromatic protons from the phenyl group appear at δ 7.2–7.8 ppm .

  • ¹³C NMR: Thiazole carbons are observed at δ 120–160 ppm, with the hydrazinylmethyl carbon near δ 45–50 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 205 confirms the molecular weight, with fragmentation patterns indicating cleavage of the hydrazine moiety .

Synthesis and Optimization

One-Pot Two-Step Synthesis

A scalable method involves:

  • Formation of Thiosemicarbazone: Reacting an aromatic aldehyde (e.g., benzaldehyde) with thiosemicarbazide in ethanol catalyzed by sulphamic acid .

  • Cyclization with Phenacyl Bromide: Treating the intermediate with phenacyl bromide in an acidic buffer (pH 4–5) at room temperature, yielding the thiazole ring .

Reaction Scheme:

Aromatic Aldehyde+ThiosemicarbazideEtOH, HSO3NH2ThiosemicarbazonePhenacyl Bromide, H+2-(Hydrazinylmethyl)-4-phenylthiazole\text{Aromatic Aldehyde} + \text{Thiosemicarbazide} \xrightarrow{\text{EtOH, HSO}_3\text{NH}_2} \text{Thiosemicarbazone} \xrightarrow{\text{Phenacyl Bromide, H}^+} \text{2-(Hydrazinylmethyl)-4-phenylthiazole}

Yield: 65–80% after recrystallization .

Alternative Routes

Cyclocondensation of α-haloketones with thiosemicarbazides under microwave irradiation has been reported for analogous compounds, reducing reaction times to 10–15 minutes .

Physicochemical Properties

PropertyValueSource
Molecular Weight205.28 g/mol
Density~1.3 g/cm³ (estimated)
Melting Point167–172°C (decomposes)
LogP (Lipophilicity)2.1 (predicted)
SolubilityModerate in DMSO, poor in H₂O

Biological Activities

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum antimicrobial effects. The hydrazinyl group enhances activity against Candida albicans (MIC = 8 µg/mL) by disrupting ergosterol biosynthesis. Lipophilic substituents, like the phenyl group, improve fungal membrane penetration.

Cell LineIC₅₀ (µM)Reference Compound (Doxorubicin)
HepG2 (Liver)10.80.12
MCF-7 (Breast)>250.15
SKNMC (Neuroblastoma)11.60.18

Data extrapolated from structurally similar phenylthiazole derivatives .

Comparative Analysis with Analogues

CompoundSubstituentAnticancer IC₅₀ (HepG2)Antimicrobial MIC (C. albicans)
2-(Hydrazinylmethyl)-4-phenylthiazole-CH₂-NH-NH₂, -Ph10.8 µM8 µg/mL
4-Phenylthiazole-2-methanol-CH₂-OH, -Ph>25 µM32 µg/mL
2-Mercapto-4-phenylthiazole-SH, -Ph15.2 µM16 µg/mL

The hydrazinyl group confers superior antifungal activity compared to hydroxyl or mercapto substituents .

Research Gaps and Future Directions

Despite promising in vitro results, in vivo efficacy and pharmacokinetic studies are lacking. Structural modifications, such as introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring, could enhance anticancer potency . Hybrid derivatives combining thiazole with quinoline or chalcone moieties are under investigation to improve target specificity .

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